molecular formula C2H2Na2O2 B13760853 Disodium ethene-1,1-diolate CAS No. 534-12-3

Disodium ethene-1,1-diolate

Katalognummer: B13760853
CAS-Nummer: 534-12-3
Molekulargewicht: 104.02 g/mol
InChI-Schlüssel: FUAHXHOQBWVWSC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium ethene-1,1-diolate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two sodium atoms and an ethene-1,1-diolate moiety, which imparts distinct reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium ethene-1,1-diolate can be synthesized through the reaction of an active methylene compound with carbon disulfide in the presence of sodium ethoxide . This reaction forms sodium ethene-1,1-bis(thiolates), which can then be reacted with dibromobutanes to yield the desired compound . The reaction is typically carried out in dimethylformamide (DMF) to ensure a homogeneous mixture and optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium ethene-1,1-diolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of disodium ethene-1,1-diolate involves its reactivity with various electrophiles, leading to the formation of stable products. The compound’s unique structure allows it to interact with molecular targets, such as enzymes and receptors, thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of cellular processes through the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual sodium atoms and ethene-1,1-diolate moiety, which confer distinct reactivity and stability. This makes it a valuable compound for synthesizing complex organosulfur compounds and exploring new applications in various fields .

Eigenschaften

CAS-Nummer

534-12-3

Molekularformel

C2H2Na2O2

Molekulargewicht

104.02 g/mol

IUPAC-Name

disodium;ethene-1,1-diolate

InChI

InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2

InChI-Schlüssel

FUAHXHOQBWVWSC-UHFFFAOYSA-L

Kanonische SMILES

C=C([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.